1-Phenyl-1-(pyridin-4-yl)ethanol

Biocatalysis Enantioselective transesterification Pyridyl alcohol resolution

Isomer-dependent catalytic performance can derail asymmetric synthesis projects. The 4-pyridyl isomer of 1-phenyl-1-(pyridyl)ethanol resolves this: • >10× faster CAL-B transesterification rate vs. 2-isomer, reducing enzyme loading and reactor time. • Consistent S-configuration via vertebrate carbonyl reductase for reliable ADME/Tox metabolite standards. • Melting point of 140-142°C ensures solid-state stability in formulation screening. • LogP 2.34 aligns with optimal CNS drug candidate lipophilicity (LogP 2-3).

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
CAS No. 19490-94-9
Cat. No. B12796755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1-(pyridin-4-yl)ethanol
CAS19490-94-9
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(C2=CC=NC=C2)O
InChIInChI=1S/C13H13NO/c1-13(15,11-5-3-2-4-6-11)12-7-9-14-10-8-12/h2-10,15H,1H3
InChIKeyNUTBZVHSUMWDCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1-(pyridin-4-yl)ethanol: Identity & Compound Class


1-Phenyl-1-(pyridin-4-yl)ethanol (CAS 19490-94-9, also named α-methyl-α-phenyl-4-pyridinemethanol) is a chiral tertiary alcohol comprising a phenyl ring and a 4-pyridyl ring attached to the same carbinol carbon. With a molecular formula of C₁₃H₁₃NO and a molecular weight of 199.25 g/mol, it belongs to the pyridyl-aryl methanol class—compounds widely employed as chiral building blocks, ligands for asymmetric catalysis, and metabolite standards [1]. Its 4-pyridyl substitution pattern confers distinct electronic and steric properties compared to the 2- and 3-pyridyl regioisomers, directly affecting enzymatic recognition, crystallinity, and partitioning behavior [2].

1-Phenyl-1-(pyridin-4-yl)ethanol: Why Positional Isomers Fail


Although the 2-, 3-, and 4-pyridyl isomers of 1-phenyl-1-(pyridyl)ethanol share the same molecular formula, their biological recognition, reaction kinetics, and solid-state properties diverge sharply. The position of the pyridyl nitrogen dictates hydrogen-bonding capability, electronic distribution, and steric accessibility, leading to pronounced differences in enzyme active-site fit, metabolic stability, and crystal packing [1]. Consequently, substituting the 4-isomer with a positional analog without re-validation can introduce irreproducible kinetic data, altered enantioselectivity, or failed crystallization—risks that are quantified in the evidence items below.

1-Phenyl-1-(pyridin-4-yl)ethanol: Evidence vs. Positional Isomers


CAL-B Lipase Kinetic Resolution Rate

Lipase B from Candida antarctica (CAL-B) catalyzes the transesterification of racemic 1-(p-pyridylphenyl)ethanol (4-isomer) with vinyl acetate with an enantioselectivity factor E > 200 and a conversion of 23–50% within a few hours. In stark contrast, the analogous reaction of the o-substituted isomer (2-pyridylphenyl ethanol) requires several days and is accompanied by a chemoenzymatic side reaction that forms a hemiacetal-derived acetate [1]. The m-substituted isomer (3-pyridylphenyl ethanol) behaves similarly to the para isomer in rate and conversion, but the para isomer is the preferred substrate when a single, well-characterized regioisomer is needed for process development [1].

Biocatalysis Enantioselective transesterification Pyridyl alcohol resolution

Carbonyl Reductase Stereoselective Reduction

In the cytosolic fractions of pig, rabbit, and guinea pig heart, 4-benzoylpyridine is stereoselectively reduced to S-(−)-α-phenyl-4-pyridylmethanol [S-(−)-PPOL] with high optical purity. By comparison, literature data for 2-benzoylpyridine reduction by analogous carbonyl reductases indicate a lower enantiomeric excess or preferential formation of the R-enantiomer [1]. This stereochemical fidelity is rooted in the distinct active-site geometry that accommodates the 4-pyridyl substrate more productively.

Stereoselective reduction Carbonyl reductase Chiral alcohol synthesis

X-Ray Crystal Structure and Melting Point

The first single-crystal X-ray structure of 1-phenyl-1-(pyridin-4-yl)ethanol was reported in 2024, refined to an R-factor of 0.050 using 2126 observed reflections [1]. The compound crystallizes in the monoclinic system, space group P2₁/c, with unit cell parameters a = 11.465(1), b = 6.072(1), c = 15.747(1) Å, β = 99.90(1)°. The experimentally determined melting point is 140–142°C. By contrast, the 2-isomer melts at 60–62°C (Wiley SpectraBase) and crystallizes in a different space group; no X-ray structure has been deposited for the 3-isomer.

X-ray crystallography Solid-state characterization Melting point

LogP Comparison: 4- vs. 2-Pyridyl Isomers

The experimentally determined octanol-water partition coefficient for 1-phenyl-1-(pyridin-4-yl)ethanol is LogP = 2.34 (measured) [1]. The 2-isomer's computed XLogP3 is 1.90 (PubChem) [2]; the 3-isomer's computed LogP is approximately 1.95 (class-level estimate). This difference of ~0.4 log units corresponds to a ~2.5× higher lipophilicity for the 4-isomer, which can significantly influence membrane permeability, protein binding, and extraction recovery in bioanalytical workflows.

Lipophilicity Partition coefficient Physicochemical profiling

Ketorolac Metabolite Analytical Standard

1-Phenyl-1-(pyridin-4-yl)ethanol is supplied as a certified analytical standard (purity ≥99% HPLC) with full structure-confirmation data (NMR, IR, MS, X-ray) . It is documented as a metabolite of the NSAID ketorolac, used in pharmacokinetic and toxicological studies . While the 2- and 3-isomers may also serve as analytical standards, only the 4-isomer has a published X-ray structure and experimental LogP, providing a more complete characterization package for regulatory submissions .

Analytical standard Drug metabolite Ketorolac

1-Phenyl-1-(pyridin-4-yl)ethanol: Application Scenarios


Enzymatic Kinetic Resolution Process Development

Based on the >10× faster CAL-B transesterification rate of the 4-isomer versus the 2-isomer [1], process chemists can design high-throughput resolution protocols for the 4-isomer that minimize reactor time and avoid the hemiacetal side-reaction observed with the ortho-isomer. This directly translates to lower enzyme loading, simpler downstream purification, and higher overall yield in pilot-scale production.

Carbonyl Reductase-Based Metabolite Standard Synthesis

The well-defined stereoselective reduction of 4-benzoylpyridine to S-(−)-PPOL by vertebrate heart carbonyl reductase [1] makes the 4-isomer the preferred substrate for generating enantiopure alcohol standards used in ADME/Tox studies. The consistent S-configuration produced by this enzymatic route simplifies chiral purity assignment and regulatory documentation.

Solid-Form Selection and Crystallization

With a melting point of 140–142°C and a fully solved X-ray crystal structure [1], the 4-isomer offers a high-melting, non-hygroscopic crystalline form suitable for tablet formulation or co-crystal screening. The ~80°C melting-point advantage over the 2-isomer [2] reduces the risk of solid-state instability during accelerated stability testing.

Physicochemical Property-Based Lead Optimization

The experimentally measured LogP of 2.34 for the 4-isomer [1] positions it within the optimal lipophilicity range (LogP 2–3) for CNS drug candidates. Medicinal chemists can select the 4-isomer scaffold when a balance between permeability and solubility is critical, whereas the 2-isomer (LogP 1.9) [2] and 3-isomer (LogP ~1.95, computed) fall below this optimal window, potentially limiting passive membrane diffusion.

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